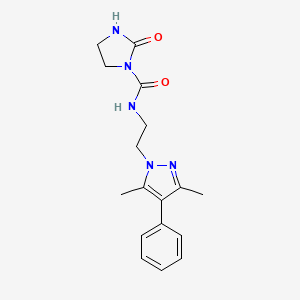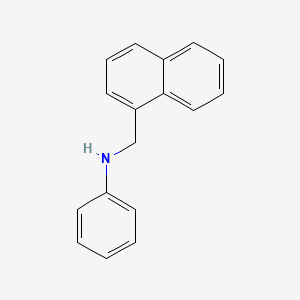
N-(naphthalen-1-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(naphthalen-1-ylmethyl)aniline is an organic compound with the molecular formula C({17})H({15})N It consists of an aniline group attached to a naphthalene moiety via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(naphthalen-1-ylmethyl)aniline can be synthesized through several methods. One common approach involves the reaction of naphthalen-1-ylmethanol with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl({3})) or thionyl chloride (SOCl({2})). The reaction typically proceeds under reflux conditions, yielding the desired product after purification.
Another method involves the use of a Grignard reagent. Naphthalen-1-ylmethyl chloride can react with aniline in the presence of magnesium to form the compound. This reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of naphthalen-1-ylmethyl nitrobenzene. This process involves the reduction of the nitro group to an amine group, followed by purification steps to isolate the final product. Catalysts such as palladium on carbon (Pd/C) are commonly used in this process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(naphthalen-1-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO({3})) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H({4})) can be employed.
Substitution: Halogenating agents like bromine (Br({2})Cl(_{2})) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
N-(naphthalen-1-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Mécanisme D'action
The mechanism by which N-(naphthalen-1-ylmethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methylene bridge and aromatic rings allow it to fit into various binding sites, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
N-(naphthalen-1-ylmethyl)aniline can be compared with other similar compounds such as:
N-(phenylmethyl)aniline: This compound has a similar structure but lacks the extended aromatic system of the naphthalene ring, which can affect its reactivity and applications.
N-(naphthalen-2-ylmethyl)aniline: The position of the methylene bridge on the naphthalene ring can influence the compound’s chemical properties and reactivity.
N-(naphthalen-1-ylmethyl)benzylamine: This compound has a benzylamine group instead of an aniline group, which can alter its biological activity and chemical behavior.
This compound stands out due to its unique combination of aniline and naphthalene moieties, providing distinct chemical and physical properties that are valuable in various research and industrial applications.
Propriétés
IUPAC Name |
N-(naphthalen-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-2-10-16(11-3-1)18-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12,18H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBAOMCCUSNABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
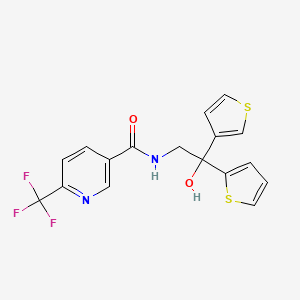
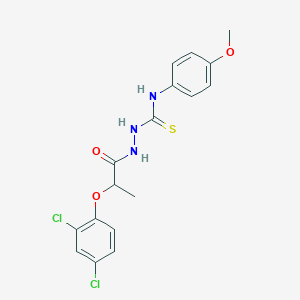
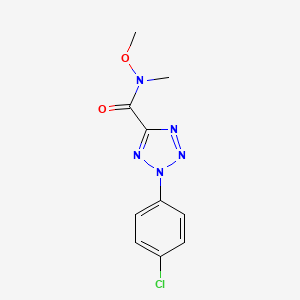
![2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2674531.png)
![N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B2674532.png)
![8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2674533.png)
![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans](/img/structure/B2674535.png)
![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B2674537.png)
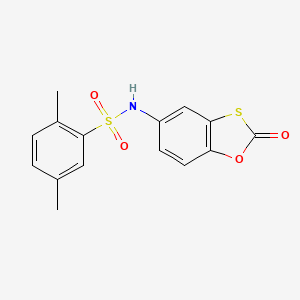

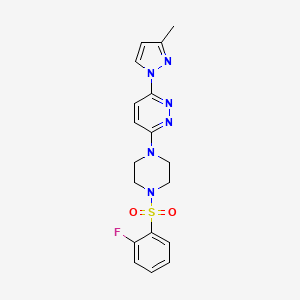
![N-(3-ethoxypropyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2674544.png)
![7-fluoro-3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2674545.png)
